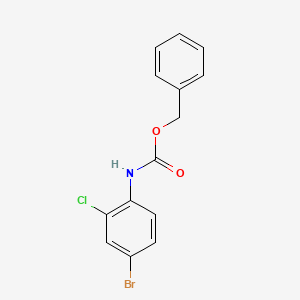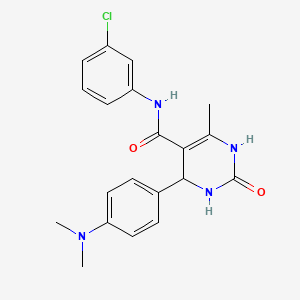![molecular formula C21H24N2O4 B2774461 N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3,4,5-trimethoxybenzamide CAS No. 852137-31-6](/img/structure/B2774461.png)
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves several steps, including the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group.Molecular Structure Analysis
Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds. It contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature.Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Compounds within the family of 3,4,5-trimethoxybenzamides have been synthesized and analyzed for their structural properties. For example, studies on the synthesis of new heterocyclic 3,4,5-trimethoxybenzamides show potential CNS depressant activity, indicating a methodological approach to exploring similar compounds (Parravicini et al., 1976). Additionally, the structural study of tropane benzamides, including N-(8-alkyl (or aralkyl) nortropan-3-β-yl)-3,4,5-trimethoxybenzamides, offers insight into the molecular conformation and potential activity of related compounds (Gálvez et al., 1990).
Antimicrobial and Anticancer Applications
Compounds bearing the trimethoxybenzamide moiety have shown antimicrobial and anticancer activities. Research on oxadiazole and imidazolinone derivatives containing a trimethoxybenzamide group reveals their potential in combating microbial infections, highlighting the utility of these moieties in developing new antimicrobial agents (Joshi et al., 1997). Furthermore, derivatives from dimethylcarbazole with trimethoxybenzamido-ureido groups have been found active against leukemia cell lines, demonstrating the anticancer potential of these structures (Panno et al., 2014).
Pharmacological Potential
The exploration of benzamides and their derivatives extends to various pharmacological potentials, including CNS depressant and anticonvulsant activities. Early studies on trimethoxybenzamides have been associated with potential CNS depressant activity, paving the way for further investigations into their therapeutic applications (Parravicini et al., 1976). Additionally, the evaluation of substituted 3,4,5-trimethoxybenzamides for their anticonvulsant activity suggests a link between chemical structure and biological function, offering a foundation for the development of new anticonvulsant drugs (Chaturvedi et al., 1972).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-13-8-15-9-14(6-7-17(15)23(13)2)12-22-21(24)16-10-18(25-3)20(27-5)19(11-16)26-4/h6-11H,12H2,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBUFIZPKMPPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2,2-dimethoxyethyl)ethanediamide](/img/structure/B2774379.png)
![5-[(E)-(2-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B2774380.png)
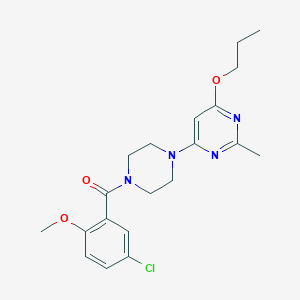
![N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide](/img/structure/B2774385.png)
![3-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide](/img/structure/B2774386.png)
![2-[(Dimethylamino)methylidene]cyclopentan-1-one](/img/structure/B2774387.png)

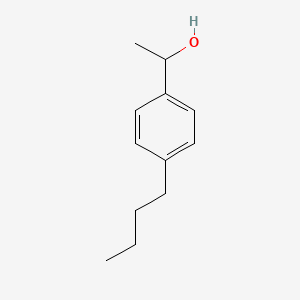
![1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(4-methylpyrimidin-2-yl)urea](/img/structure/B2774390.png)
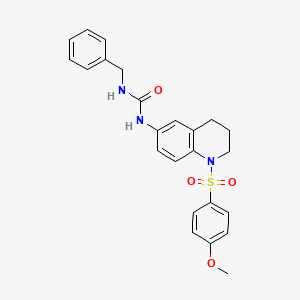
![4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline](/img/structure/B2774395.png)
![1-(3-methoxyphenyl)-4-(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one](/img/structure/B2774396.png)
